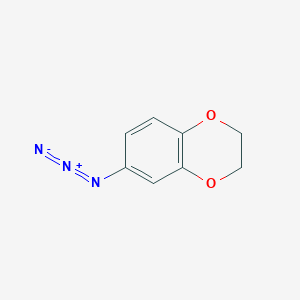
2-chloro-1-isocyanato-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanato-3-nitrobenzene, also known as 2-chloro-3-nitrobenzene-1-isocyanate, is a versatile organic compound used in a variety of scientific applications. It is a colorless, water-soluble solid that is stable under normal conditions. 2-Chloro-1-isocyanato-3-nitrobenzene is an important intermediate in the synthesis of various organic compounds and has been used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Wirkmechanismus
2-Chloro-1-isocyanato-3-nitrobenzene reacts with nucleophiles, such as amines, alcohols, and thiols, to form new compounds. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-chloro-1-isocyanato-3-nitrobenzene molecule is replaced by the nucleophile.
Biochemical and Physiological Effects
2-Chloro-1-isocyanato-3-nitrobenzene is not known to have any biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-isocyanato-3-nitrobenzene is a versatile reagent that can be used to synthesize a wide range of organic compounds. It is relatively inexpensive, and the reaction can be carried out quickly and easily. However, the reaction must be conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Zukünftige Richtungen
In the future, 2-Chloro-1-isocyanato-3-nitrobenzene could be used to synthesize more complex organic compounds, such as polymers and nanomaterials. It could also be used to synthesize pharmaceuticals, agrochemicals, and dyes with improved properties. In addition, 2-Chloro-1-isocyanato-3-nitrobenzene could be used as a catalyst in a variety of chemical reactions, such as polymerization and oxidation reactions. Finally, further research could be conducted to determine the biochemical and physiological effects of 2-Chloro-1-isocyanato-3-nitrobenzene.
Synthesemethoden
2-Chloro-1-isocyanato-3-nitrobenzene is synthesized through the reaction of 2-chloro-1-isocyanato-3-nitrobenzeneitrobenzene and phosgene. The reaction is carried out in a sealed vessel at temperatures between 40-70°C. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is usually complete within one hour.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isocyanato-3-nitrobenzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-chloro-1-isocyanato-3-nitrobenzene is used in the synthesis of a variety of other organic compounds, including dyes, fragrances, and flavorings.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-isocyanato-3-nitrobenzene involves the reaction of 2-chloro-3-nitroaniline with phosgene followed by treatment with sodium azide and then hydrolysis.", "Starting Materials": [ "2-chloro-3-nitroaniline", "Phosgene", "Sodium azide", "Water", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-nitroaniline in dry dichloromethane.", "Step 2: Add phosgene dropwise to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Step 4: Add sodium azide to the reaction mixture and stir for 1 hour.", "Step 5: Add water to the reaction mixture and stir for 30 minutes.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-chloro-1-isocyanato-3-nitrobenzene." ] } | |
CAS-Nummer |
1260863-18-0 |
Produktname |
2-chloro-1-isocyanato-3-nitrobenzene |
Molekularformel |
C7H3ClN2O3 |
Molekulargewicht |
198.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





